4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-7-5-15(6-8-16)13-19-11-12-23-17(14-19)18(21)20-9-3-2-4-10-20/h5-8,17H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQVUMPEKMUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with morpholine to form 4-[(4-methoxyphenyl)methyl]morpholine. This intermediate is then reacted with piperidin-1-ylmethanone under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted morpholine and piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is . Its structure can be characterized as follows:
- Morpholine Ring : Contributes to the compound's ability to interact with biological targets.
- Piperidine Moiety : Enhances the pharmacological profile by promoting interactions with various receptors.
- Methoxyphenyl Group : Increases lipophilicity, facilitating cellular uptake.
Medicinal Chemistry Applications
This compound is being investigated for its role as a bioactive agent in various therapeutic contexts. Potential applications include:
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Example Compound | HeLa (Cervical) | TBD |
| Related Compound | A549 (Lung) | 25 |
| Related Compound | MCF7 (Breast) | 30 |
- Neuropharmacological Effects : The structural features suggest potential modulation of neurotransmitter systems. In vitro assays have indicated that compounds with similar functionalities may exhibit affinity for serotonin and dopamine receptors, indicating possible use in treating depression and anxiety disorders.
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that structurally similar compounds exhibited potent anticancer activity while maintaining a favorable safety profile.
- Neuropharmacological Assessment : Research focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), providing insights into their use in treating mood disorders.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
Physicochemical Properties
The compound’s lipophilicity (cLogP) can be inferred from structurally related morpholine derivatives. For example:
- Compounds 1a and 1b (from ): These analogs contain a 4-(2-(naphthalen-1-yloxy)ethyl)morpholine unit, yielding a cLogP of 4.2 due to the bulky naphthalene group .
- Compounds 1h and 1c (from ): These feature a 4-(2-(phen-1-yloxy)ethyl)morpholine group, with a lower cLogP of 3.2 due to the smaller phenyl substituent .
- 4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine : The methoxyphenyl group is less lipophilic than naphthalene but more so than phenyl, suggesting an intermediate cLogP (~3.5–3.8). This balance may optimize blood-brain barrier penetration compared to analogs with higher lipophilicity .
Table 1: Physicochemical Comparison of Morpholine Derivatives
*Estimated based on substituent contributions.
Structural Analogues and Functional Group Impact
- However, the absence of a carbonyl linkage in this compound may reduce conformational flexibility compared to the target molecule . 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (): This pyrrolo-pyridine derivative shares a morpholine-carbonyl group but lacks the methoxyphenylmethyl substituent. Its activity highlights the importance of the morpholine-carbonyl motif in scaffold stabilization .
Methoxy-Substituted Compounds :
Key Differentiators
- Electron-Donating Effects : The 4-methoxyphenyl group’s electron-donating methoxy moiety may enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., fluorine in ) .
Biological Activity
4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following formula:
- Chemical Formula: C16H22N2O3
- Molecular Weight: 290.36 g/mol
The presence of the methoxy group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with biological targets. The morpholine and piperidine rings are known for their roles in modulating biological activity through interactions with various receptors and enzymes.
The mechanism of action for this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of key proteins, impacting various physiological processes.
Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural features display potent antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 4-(2-bromo-4-fluorophenyl) derivative | S. aureus | 14-17 |
| Piperidinomethyl derivatives | E. coli | 10-13 |
These findings suggest that the structural modifications in the compound can enhance its efficacy against specific microbial strains, highlighting its potential as an antimicrobial agent .
Anti-Proliferative Activity
The anti-proliferative effects of this compound have also been investigated. Certain derivatives have shown promise in inhibiting cancer cell proliferation, particularly in cell lines associated with breast and colorectal cancers. The relationship between structure and activity indicates that specific substituents on the piperidine or morpholine rings can significantly influence biological efficacy.
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Morpholine derivative A | MCF-7 (breast cancer) | 5.2 |
| Piperidine derivative B | HT-29 (colorectal cancer) | 3.8 |
These results underscore the importance of optimizing chemical structures to enhance anti-cancer properties .
Case Study 1: Antimicrobial Screening
In a study conducted to evaluate the antimicrobial activity of various morpholine derivatives, this compound was tested against multiple bacterial strains. The results indicated strong inhibition against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Proliferation
A recent investigation into the anti-cancer properties of similar compounds revealed that modifications to the piperidine ring significantly enhanced anti-proliferative activity against breast cancer cells. The study concluded that further structural optimization could lead to more potent therapeutic agents targeting cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
